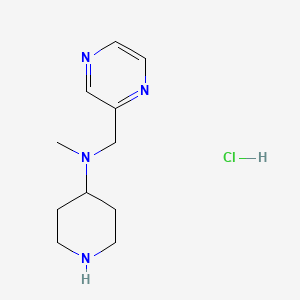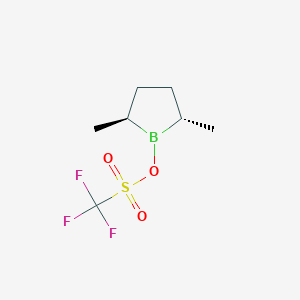
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound is characterized by the presence of a boron atom bonded to a trifluoromethanesulfonate group, making it a valuable reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate typically involves the reaction of (2S,5S)-2,5-dimethylborolane with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
(2S,5S)−2,5−Dimethylborolane+Trifluoromethanesulfonic anhydride→(2S,5S)−2,5−Dimethylborolan-1-yl trifluoromethanesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and lithium aluminum hydride. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted borolanes with various functional groups.
Oxidation Reactions: Products include boronic acids and borates.
Reduction Reactions: Products include borohydrides.
Applications De Recherche Scientifique
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Catalysis: Serves as a catalyst in various enantioselective reactions, including hydrogenation and cross-coupling reactions.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate involves the activation of the boron atom, which can participate in various chemical transformations. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The boron atom can also form reversible covalent bonds with diols and other Lewis bases, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5S)-2,5-Dimethylphospholano benzene (cyclooctadiene)rhodium (I) trifluoromethanesulfonate
- (2S,5S)-2,5-Diethylphospholano benzene (cyclooctadiene)rhodium (I) trifluoromethanesulfonate
Uniqueness
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is unique due to its boron atom, which imparts distinct reactivity compared to phosphorus-containing analogs. The presence of the trifluoromethanesulfonate group enhances its electrophilicity, making it a highly reactive intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C7H12BF3O3S |
|---|---|
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
[(2S,5S)-2,5-dimethylborolan-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12BF3O3S/c1-5-3-4-6(2)8(5)14-15(12,13)7(9,10)11/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
NVABJSMCYANUSG-WDSKDSINSA-N |
SMILES isomérique |
B1([C@H](CC[C@@H]1C)C)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
B1(C(CCC1C)C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



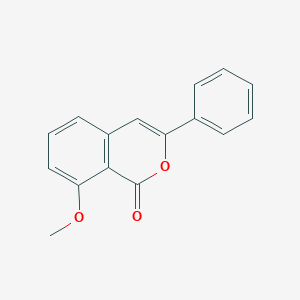

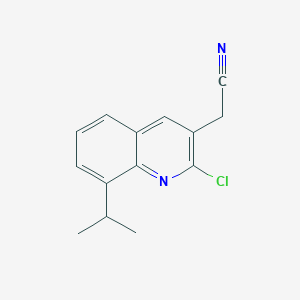
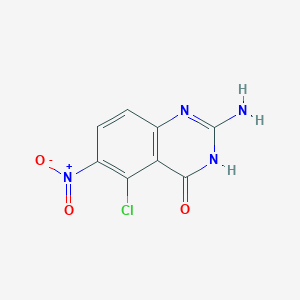
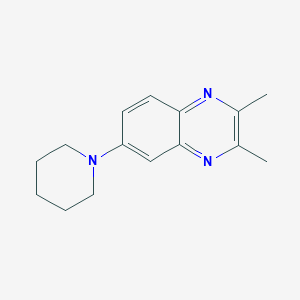
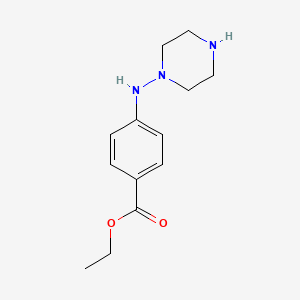
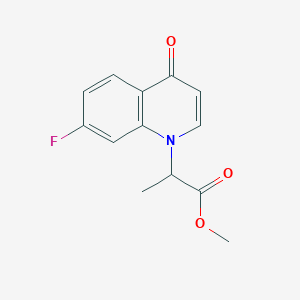

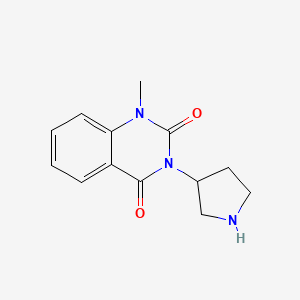
![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)


